

STF-118804: Mechanism of Action and Signaling Pathway

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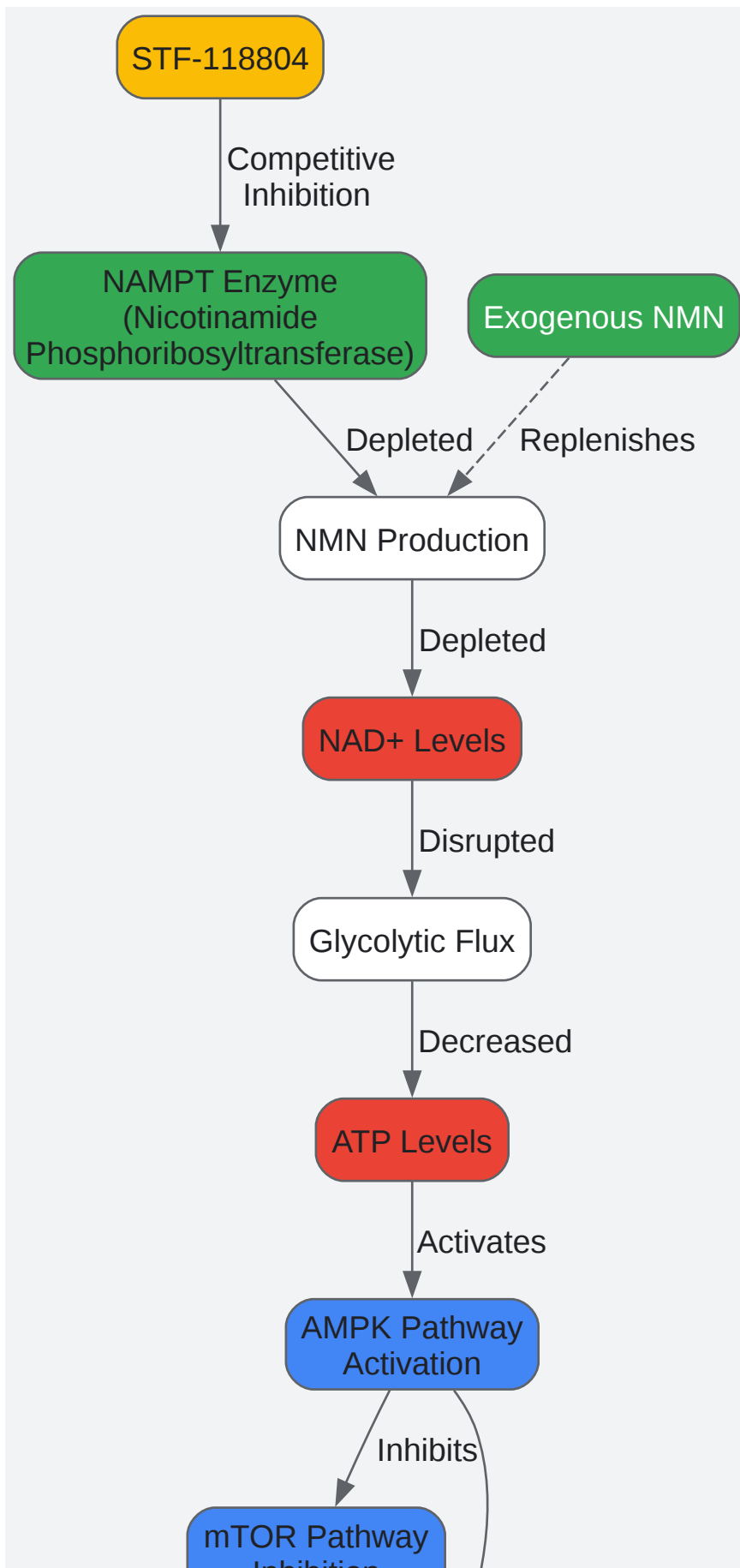
Compound Focus: STF-118804

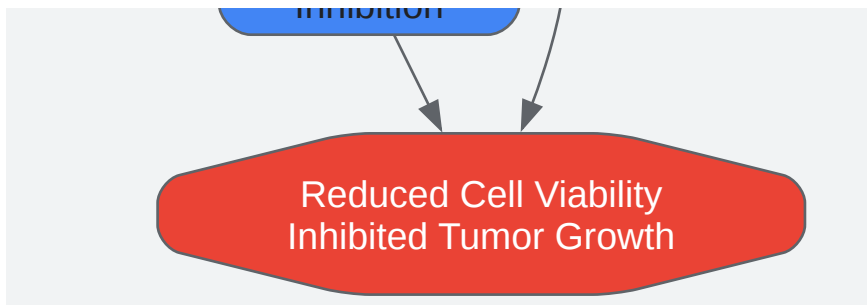
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STF-118804 is a highly specific and potent competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway [1] [2]. Its mechanism leads to metabolic collapse in Pancreatic Ductal Adenocarcinoma (PDAC) cells, as illustrated in the following pathway diagram.





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Efficacy and Metabolic Impact in PDAC Cell Lines

The following tables summarize the key quantitative findings from the cited preclinical study [1] [3].

Table 1: Cytotoxic Activity of STF-118804 in PDAC Cell Lines (72-hour treatment)

PDAC Cell Line	IC ₅₀ (nM)	Assay Type	Key Characteristics
Panc-1	Most Sensitive	MTT	Used for in vivo orthotopic model
PaTu8988t	Most Sensitive	MTT	Used for in vivo orthotopic model
SU86.86	Less Sensitive	MTT	Required higher [] for NAD reduction
Panc04.03	N/A	MTT	Viability reduced at nanomolar doses

Table 2: STF-118804-Induced Metabolic Collapse (24-hour treatment)

Metabolic Parameter	Panc-1 Effect	PaTu8988t Effect	SU86.86 Effect
NAD ⁺ Levels	Concentration-dependent decrease	Concentration-dependent decrease	Decrease (required higher [])
Glucose Uptake	Significant decrease	Significant decrease	Significant decrease

Metabolic Parameter	Panc-1 Effect	PaTu8988t Effect	SU86.86 Effect
Lactate Excretion	Significant decrease	Significant decrease	Significant decrease
ATP Levels	Decrease after 48h	Decrease after 48h	Decrease after 48h

Table 3: In Vivo Efficacy in Orthotopic PDAC Model

Treatment Group	Subject	Dosage & Duration	Outcome
STF-118804	Mice with orthotopic Panc-1 tumors	21 days	Reduced tumor size
FK866 (first-gen NAMPTi)	Mice with orthotopic Panc-1 tumors	21 days	Reduced tumor size

Detailed Experimental Protocols

Here are the core methodologies used to generate the data in the original study [1] [3].

Protocol 1: Cell Viability and Growth Assays

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) and cytotoxic effects of **STF-118804**.
- **Materials:**
 - **Cell Lines:** PDAC lines (e.g., Panc-1, PaTu8988t, SU86.86, Panc04.03).
 - **Reagents:** **STF-118804** (e.g., Sigma-Aldrich, Cat# SML1348), prepared in DMSO at a stock concentration of 20 mg/mL [2]. Cell culture media, MTT reagent, Trypan blue, Sulforhodamine B (SRB).
- **Procedure:**
 - **Cell Seeding:** Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere overnight.

- **Compound Treatment:** Treat cells with a serial dilution of **STF-118804** (e.g., 1 nM to 100 nM) or vehicle control (DMSO). Include replicates for each concentration.
- **Incubation:** Incubate for 72 hours.
- **Viability Measurement:**
 - **MTT Assay:** Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure absorbance at 570 nm.
 - **Trypan Blue Exclusion:** Trypsinize cells, mix with Trypan blue, and count viable (unstained) cells using a hemocytometer.
 - **SRB Assay:** Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm.
- **Data Analysis:** Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves to determine IC₅₀ values.

Protocol 2: Soft Agar Colony Formation Assay

- **Objective:** To assess anchorage-independent growth, a hallmark of malignant transformation.
- **Procedure:**
 - **Base Agar Layer:** Prepare a 0.5-1% agar in complete medium and solidify in wells.
 - **Top Agar Layer:** Mix cells (e.g., 5,000-10,000 cells/well) with 0.3% agar in medium containing the desired concentration of **STF-118804** or vehicle. Layer this over the base agar.
 - **Incubation and Feeding:** Incubate for 14 days, adding fresh medium with compound every 3-4 days.
 - **Staining and Quantification:** Stain colonies with crystal violet or MTT. Count and measure colonies using a microscope or image analysis software.

Protocol 3: Metabolic and Pathway Analysis

- **Objective:** To evaluate NAD/ATP levels, glycolytic flux, and signaling pathway modulation.
- **A. NAD⁺/ATP Measurement:**
 - Use commercial NAD/NADH or ATP quantification kits (e.g., colorimetric or bioluminescent).
 - Treat cells with **STF-118804** for 24 hours (NAD) or 48 hours (ATP). Lyse cells and process according to kit protocols. Normalize values to protein concentration.
- **B. Glucose Uptake and Lactate Production:**
 - Treat cells with **STF-118804** for 24 hours.
 - Collect culture media and measure glucose and lactate concentrations using commercial assay kits. Calculate consumption/excretion relative to control cells.
- **C. Western Blot Analysis:**
 - **Cell Lysis:** Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.

- **Gel Electrophoresis and Blotting:** Separate proteins by SDS-PAGE, transfer to PVDF membrane.
- **Antibody Probing:** Probe with primary antibodies against:
 - **p-AMPK α (Thr172)**
 - **Total AMPK α**
 - **p-mTOR (Ser2448)**
 - **p-P70S6K**
 - **Total P70S6K**
 - **β -Actin** (loading control)
- Use appropriate HRP-conjugated secondary antibodies and detect with chemiluminescence.

Protocol 4: In Vivo Orthotopic Model

- **Objective:** To evaluate the efficacy of **STF-118804** in reducing tumor growth *in vivo*.
- **Procedure:**
 - **Cell Preparation:** Use Panc-1 cells expressing GFP-luciferase for bioluminescent imaging.
 - **Orthotopic Implantation:** Surgically implant cells directly into the pancreas of immunodeficient mice.
 - **Treatment:** After tumor establishment, randomize mice into groups.
 - Treatment Group: Administer **STF-118804** via a predetermined route and schedule for 21 days.
 - Control Group: Administer vehicle.
 - Comparator Group: Administer FK866.
 - **Monitoring:** Monitor tumor size and burden weekly using bioluminescent imaging.
 - **Endpoint Analysis:** After 21 days, euthanize mice, excise and weigh tumors for comparison.

Key Research Applications and Considerations

- **Combination Therapy:** **STF-118804** showed **additive effects** when combined with standard chemotherapeutic agents like **gemcitabine, paclitaxel, and etoposide** [1]. This highlights its potential for use in combination regimens.
- **Mechanism Validation:** The effects of **STF-118804** can be reversed by adding exogenous **Nicotinamide Mononucleotide (NMN)** [1]. This rescue experiment is crucial for confirming that the observed cytotoxicity is specifically due to NAMPT inhibition and NAD depletion.
- **Specificity Check:** The study noted that non-cancerous cells (human PBMCs and murine embryonic fibroblasts) were less sensitive to **STF-118804** than PDAC lines, suggesting a potential therapeutic window [1].

The data and protocols presented offer a robust foundation for investigating NAMPT inhibitors like **STF-118804** in pancreatic cancer. Further work is needed to optimize dosing regimens and validate combination strategies for clinical translation.

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References

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